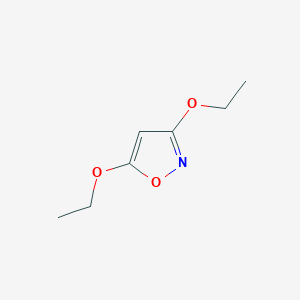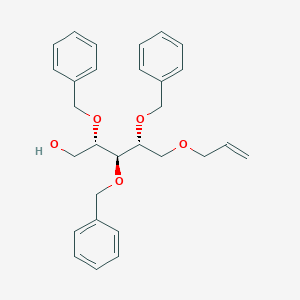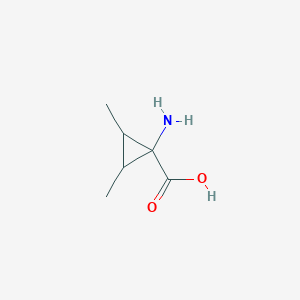
(+)-8-Methoxyisolariciresinol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (+)-8-Methoxyisolariciresinol often involves complex organic reactions designed to introduce specific functional groups or structural features. For example, the synthesis of microbial metabolites and related organic compounds often employs multi-step reactions that carefully control the introduction of methoxy groups and other substituents to achieve the desired molecular architecture (Nozawa et al., 1980). These processes highlight the intricacies involved in assembling complex molecules with precise structural requirements.
Molecular Structure Analysis
Molecular structure analysis of compounds like (+)-8-Methoxyisolariciresinol involves detailed studies using techniques such as X-ray crystallography, NMR spectroscopy, and theoretical calculations. For instance, studies on similar molecules have utilized X-ray measurements, NMR spectra, and theoretical calculations to understand their molecular structure and protonation trends (Dyablo et al., 2016). These analyses reveal how specific substituents influence molecular geometry, electron distribution, and reactivity.
Chemical Reactions and Properties
The chemical reactivity of compounds containing methoxy groups and other specific functionalities is influenced by their molecular structure. For example, the presence of a methoxy group can affect the outcome of photoaddition reactions, as seen in studies of methoxypsoralens and their interactions with nucleic acids (Kanne, Rapoport, & Hearst, 1984). These findings demonstrate how subtle changes in molecular structure can significantly impact chemical behavior and reaction pathways.
Scientific Research Applications
Anti-glycation Properties : (+) 5′Methoxyisolariciresinol, found in Duranta repens, shows potential anti-glycation properties, which may help prevent diabetic complications (Shankaraiah et al., 2013).
Antiviral Efficiency : 8-methoxypsoralen (8-MOP) is effective in inhibiting the colony-forming ability of monkey kidney cells and herpes simplex virus production (Coppey et al., 1979).
Tyrosinase Inhibitory Activity : A new lignan, (+)-(8S,8′S)-5′-methoxy-4,4′-di-O-methylsecoisolariciresinol, demonstrates strong tyrosinase inhibitory activity, beneficial for applications in cosmetic and dermatological treatments (Nguyen et al., 2021).
Enhancing UV Tolerance : Oral intake of 8-methoxypsoralen before UV exposure increases skin tolerance to ultraviolet radiation and promotes melanin pigmentation, suggesting its use in dermatological therapies (Imbrie et al., 1959).
Mycobacterium Tuberculosis Treatment : A C-8 methoxyl fluoroquinolone is notably more effective in killing Mycobacterium tuberculosis than ciprofloxacin, enhancing the action of fluoroquinolones against both susceptible and resistant strains (Zhao et al., 1999).
Virus Inactivation : 8-methoxypsoralen inactivates murine cytomegalovirus and Sindbis virus in the presence of UVA, offering potential in antiviral therapies (Hudson et al., 1985).
Source Identification : (+)-8-methoxyisolariciresinol was isolated from the fruits of Illicium simonsii Maxim, known for its sesquiterpenoids and lignans, indicating its natural source and potential for extraction (Zhang et al., 2019).
Phototherapy Applications : 8-MOP, when taken orally before exposure to sunlight, can be used in the treatment of psoriasis, demonstrating its therapeutic potential in phototherapy (Parrish et al., 1974).
properties
IUPAC Name |
(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-26-16-7-11(4-5-15(16)24)18-14(10-23)13(9-22)6-12-8-17(27-2)20(25)21(28-3)19(12)18/h4-5,7-8,13-14,18,22-25H,6,9-10H2,1-3H3/t13-,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRAJLPWRSLALC-SUNYJGFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-8-Methoxyisolariciresinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding (+)-8-Methoxyisolariciresinol and other lignans in plants like Justicia diffusa var. prostrata?
A1: Lignans are a class of natural products with a wide range of biological activities. Discovering new sources of lignans like (+)-8-Methoxyisolariciresinol in plants like Justicia diffusa var. prostrata [] allows researchers to further investigate their potential medicinal properties and explore their use in drug development or as starting points for the synthesis of novel therapeutics.
Q2: Are there established analytical methods to identify and quantify lignans like (+)-8-Methoxyisolariciresinol in plant extracts?
A2: Yes, researchers often utilize techniques like High-Performance Liquid Chromatography (HPLC) for the separation and analysis of lignan glycosides in plant extracts. For instance, one study successfully employed Reverse Phase-HPLC (RP-HPLC) to determine the content of four lignan glycosides, although not specifically (+)-8-Methoxyisolariciresinol, in the roots of Gaultheria yunnanensis []. This demonstrates the applicability of such techniques for analyzing similar compounds in various plant species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






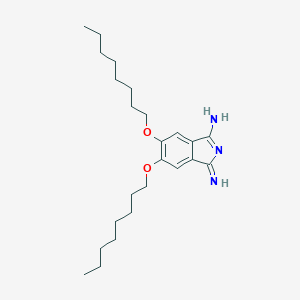
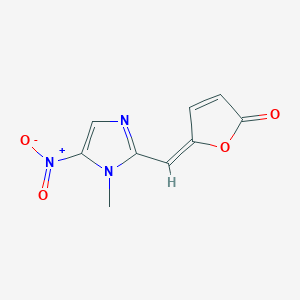

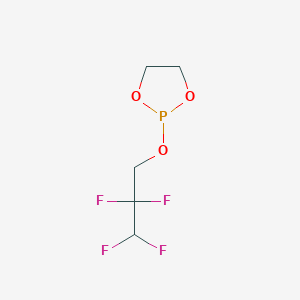
![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)


